Methyl 9-methylfluorene-9-carboxylate

Übersicht

Beschreibung

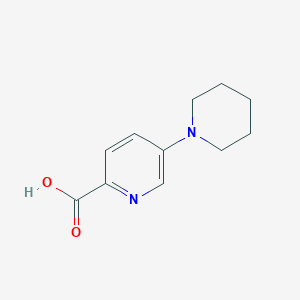

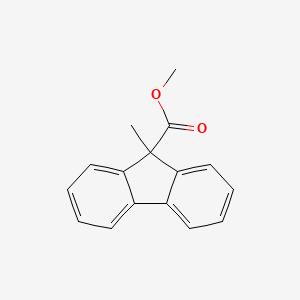

“Methyl 9-methylfluorene-9-carboxylate” is a chemical compound with the molecular formula C16H14O2 . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of “Methyl 9-methylfluorene-9-carboxylate” involves the reaction between methyl 9-methylfluorene-9-carboxylate and phenyl magnesium iodide . This reaction yields 9,9’-dimethyl-9,9’-difluorenyl in almost quantitative yield . Evidence suggests that 9-methylfluorene anion is an intermediate in this reaction .Molecular Structure Analysis

The molecular structure of “Methyl 9-methylfluorene-9-carboxylate” consists of 16 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 238.286.Chemical Reactions Analysis

The reaction between methyl 9-methylfluorene-9-carboxylate and phenyl magnesium iodide results in the formation of 9,9’-dimethyl-9,9’-difluorenyl . This reaction is almost quantitative, suggesting that the tertiary alkoxide is formed in the usual way .Physical And Chemical Properties Analysis

“Methyl 9-methylfluorene-9-carboxylate” has a density of 1.2±0.1 g/cm3 . Its boiling point is 353.1±31.0 °C at 760 mmHg . The compound has a molar refractivity of 64.7±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Indicator in Titration of Organometallic Reagents

Methyl 9-methylfluorene-9-carboxylate has been explored as an indicator in the titration of common group IA and group IIA organometallic reagents. This indicator, prepared from fluorenone, changes color sharply in THF solution, making it a useful tool in chemical analysis (Bowen, Aavula, & Mash, 2002).

Plant Tissue Neoplasm Induction

Research has shown that derivatives of methyl 9-methylfluorene-9-carboxylate can induce neoplastic growth in tobacco callus cultures. This highlights its potential utility in the study of plant biology and carcinogenesis (Bednar & Linsmaier-Bednar, 1972).

Characterization of Carbocations

Methyl 9-methylfluorene-9-carboxylate has been utilized in the study of carbocations. Its derivatives have been observed under stable ion conditions, providing insights into the structure and reactions of these ions in organic chemistry (Johnston, Kwong, Shelemay, & Lee-Ruff, 1993).

Derivative Synthesis in Organic Chemistry

This compound has been used in the synthesis of various derivatives in organic chemistry, demonstrating its versatility as a precursor for more complex molecules (Bavin, 1960).

Investigation in Polymerization Initiators

In polymer science, derivatives of methyl 9-methylfluorene-9-carboxylate have been studied as initiators in ethylene oxide polymerization. Their behavior under different conditions contributes to the understanding of polymerization processes (Lassalle, Boileau, & Sigwalt, 1977).

Cytochrome P-450 Reactions

Methyl 9-methylfluorene-9-carboxylate has been found to undergo oxygenation by cytochrome P-450 enzymes, a key aspect of drug metabolism and biochemical reactions (Chen & Gurka, 1985).

Safety And Hazards

The safety data sheet for “Methyl 9-methylfluorene-9-carboxylate” suggests that if inhaled, the victim should be moved into fresh air . If the compound comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water .

Eigenschaften

IUPAC Name |

methyl 9-methylfluorene-9-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-16(15(17)18-2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPSWTZHVWAGFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 9-methylfluorene-9-carboxylate | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-isopentylacetamide](/img/structure/B2731491.png)

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2731497.png)

![4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2731500.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2731501.png)

![N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2731505.png)

![5,7-Dimethyl-3-thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2731508.png)